molecular formula C9H13NO3 B13467579 [3-(Dimethoxymethyl)pyridin-2-yl]methanol

[3-(Dimethoxymethyl)pyridin-2-yl]methanol

Cat. No.: B13467579
M. Wt: 183.20 g/mol
InChI Key: FSXAYNCULNUBLU-UHFFFAOYSA-N
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Description

[3-(Dimethoxymethyl)pyridin-2-yl]methanol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a dimethoxymethyl group at the third position and a hydroxymethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Dimethoxymethyl)pyridin-2-yl]methanol typically involves the reaction of 2-pyridinemethanol with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol. The reaction conditions usually involve refluxing the reactants in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

[3-(Dimethoxymethyl)pyridin-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The dimethoxymethyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of pyridine-2-carboxylic acid derivatives.

    Reduction: Formation of pyridine-2-methanol derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [3-(Dimethoxymethyl)pyridin-2-yl]methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may be investigated as a lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of [3-(Dimethoxymethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [2-Chloro-3-(dimethoxymethyl)pyridin-4-yl]methanol: This compound has a similar structure but with a chlorine atom at the second position.

    [6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl]methanol: This compound features a furo[3,2-b]pyridine ring system instead of a simple pyridine ring.

Uniqueness

[3-(Dimethoxymethyl)pyridin-2-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethoxymethyl group and a hydroxymethyl group on the pyridine ring makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

[3-(dimethoxymethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C9H13NO3/c1-12-9(13-2)7-4-3-5-10-8(7)6-11/h3-5,9,11H,6H2,1-2H3

InChI Key

FSXAYNCULNUBLU-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(N=CC=C1)CO)OC

Origin of Product

United States

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